2-(4-chlorophenyl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on derivatives of 4-antipyrine, such as 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, highlights their diverse biological activities, including analgesic, antibacterial, and anti-inflammatory effects. Studies have detailed the different molecular conformations and the role of hydrogen bonding in their structures, indicating that a common structural motif, the hydrogen-bonded R2(2)(10) ring, is prevalent among these compounds. This research underscores the importance of molecular structure in the biological activity and potential applications of these compounds (Narayana et al., 2016).
Synthesis and Antibacterial Activity
The synthesis and antibacterial activity of similar compounds have been explored, demonstrating moderate to good activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents. QSAR (Quantitative Structure-Activity Relationship) studies on these compounds have also been conducted, providing insights into how structural and physicochemical parameters influence their antibacterial efficacy (Desai et al., 2008).
Antitumor Activity
Further research into pyrazolo[3,4-d]pyrimidine derivatives has evaluated their antitumor activity against human breast adenocarcinoma cell lines, with some derivatives showing mild to moderate activity. This points to the potential of these compounds in cancer research and therapy (El-Morsy et al., 2017).
Corrosion Inhibition
Additionally, studies on long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline derivatives, have shown promising corrosion inhibition efficiencies. This indicates potential industrial applications in protecting materials against corrosion (Yıldırım & Cetin, 2008).
Nonlinear Optical Properties
The nonlinear optical properties of related crystalline acetamide structures have been investigated, highlighting their potential as candidates for photonic devices, including optical switches and modulators. This research opens up new avenues for the application of these compounds in optical and photovoltaic technologies (Castro et al., 2017).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-12(2)16-11-20(29)25-21(23-16)27-18(10-17(26-27)14-5-6-14)24-19(28)9-13-3-7-15(22)8-4-13/h3-4,7-8,10-12,14H,5-6,9H2,1-2H3,(H,24,28)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFGWHFGYJNHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.